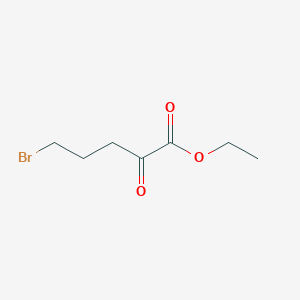
Ethyl 5-bromo-2-oxopentanoate
Übersicht
Beschreibung
Ethyl 5-bromo-2-oxopentanoate is a chemical compound relevant in various synthetic and analytical chemistry applications. Its structural and chemical properties make it an important subject for research in organic chemistry.
Synthesis Analysis
Ethyl 5-bromo-2-oxopentanoate and related compounds can be synthesized through various methods. For example, ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate, a related compound, is formed by reacting specific diones with bromine in the presence of ethanol (Strelow, Voss, & Adiwidjaja, 1992). Another approach involves the reaction of ethyl acrylate with arenediazonium bromides in the presence of CuBr (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 5-bromo-2-oxopentanoate has been characterized using methods like X-ray structure analysis. For instance, ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was analyzed to determine its orthorhombic space group and other molecular dimensions (Strelow et al., 1992).
Chemical Reactions and Properties
Ethyl 5-bromo-2-oxopentanoate undergoes various chemical reactions, forming different compounds. For example, ethyl 3-aryl-2-bromopropanoates react with selenourea to form iminoselenazolidin-4-ones (Obushak et al., 2004). The reaction pathways of these compounds can be highly stereoselective, as shown in studies involving allenoates and electrophiles (Shen & Huang, 2007).
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate, a related compound, offers potential applications in organic synthesis and catalysis (Strelow, Voss, & Adiwidjaja, 1992).
The highly enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate enables the synthesis of rosuvastatin, a statin precursor (Korostylev et al., 2008).
The Reformatsky reaction with ethyl α-bromoalkanoates, including derivatives of ethyl 5-bromo-2-oxopentanoate, efficiently produces 1-ethyl hydrogen 3-oxoadipates and 4-oxoalkanoic acids (Schick & Ludwig, 1992).
Ethyl 3-nitro-2-alkenoate reacts with bromine azide to produce ethyl (E)-2-azido-3-nitro-2-alkenoate, further transformable into valuable organic compounds (Shin, Yonezawa, Suzuki, & Yoshimura, 1978).
Derivatives like ethyl 5-bromothiophene-2-carboxylate are useful for palladium-catalyzed direct arylation in the synthesis of biheteroaryls (Fu, Zhao, Bruneau, & Doucet, 2012).
Reactions of 2-bromopropanoyl chloride with lithium ethyl acetate produce ethyl 4-bromo-3-oxopentanoate (Valiullina et al., 2019).
Cleavage of β-ketoesters with sodium tert-butoxide reactivates pseudoterminated propagation centers in anionic polymerization of methacrylates (Lochmann & Trekoval, 1981).
Zinc enolates from ethyl 4-bromo-2,2,4-trimethyl-3-oxopentanoate react with aldehydes to form valuable organic compounds (Shchepin, Sazhneva, & Litvinov, 2003).
The synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride, involves intermediates derived from ethyl 5-bromo-2-oxopentanoate (Gawell, Hagberg, Högberg, & Widman, 1989).
Synthesis of imidazo[1,2-a]pyrazine derivatives, with anti-inflammatory activity, also involves related chemistry (Abignente, de Caprariis, Rimoli, Capasso, & Autore, 1992).
Eigenschaften
IUPAC Name |
ethyl 5-bromo-2-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-2-11-7(10)6(9)4-3-5-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWSVSBJKIJDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534001 | |
| Record name | Ethyl 5-bromo-2-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90534001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-oxopentanoate | |
CAS RN |
57224-29-0 | |
| Record name | Ethyl 5-bromo-2-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90534001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



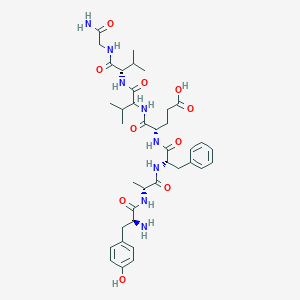
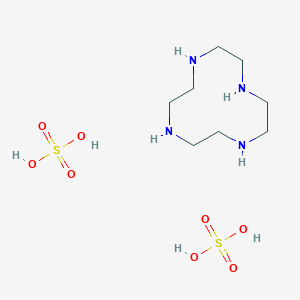
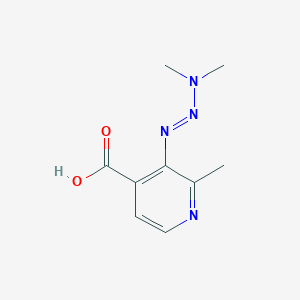
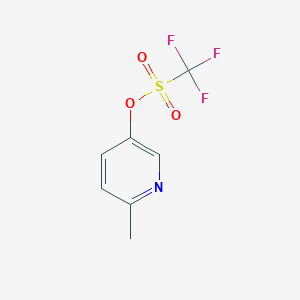
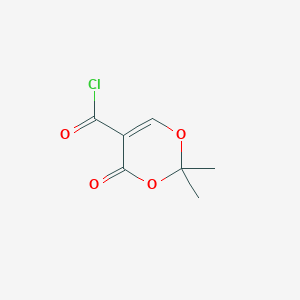
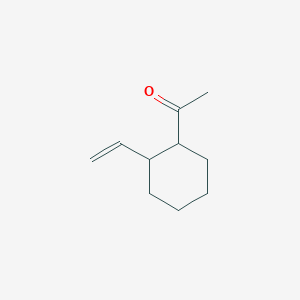
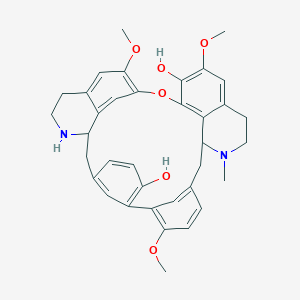
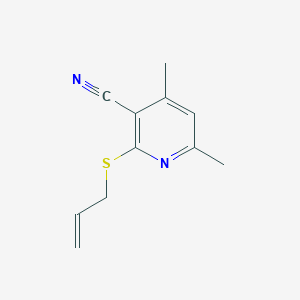
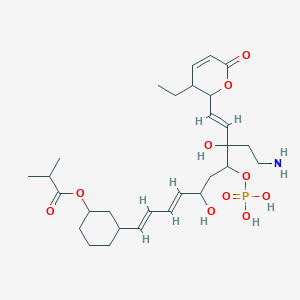
![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)
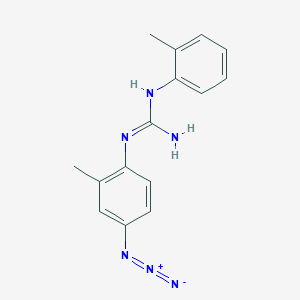
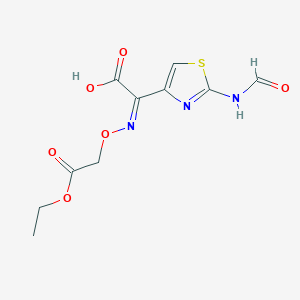
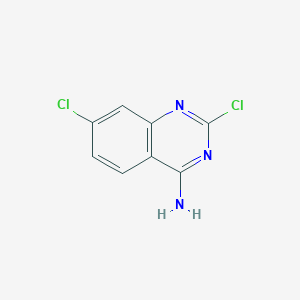
![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)